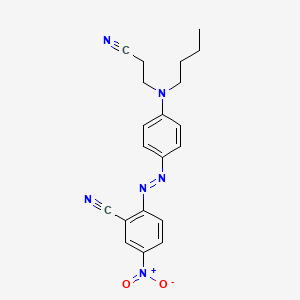
2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a mixture of chemical substances produced by burning or sintering at high temperatures (greater than 1200°C) raw materials which are predominantly calcium carbonate, aluminium oxide, silica, and iron oxide . The chemical substances which are manufactured are confined in a crystalline mass.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Portland cement is produced by heating a mixture of raw materials, primarily limestone (calcium carbonate), clay (containing aluminium oxide and silica), and iron oxide, in a rotary kiln at temperatures exceeding 1200°C.
Industrial Production Methods
The industrial production of Portland cement involves several steps:
Raw Material Extraction: Limestone, clay, and iron ore are extracted from quarries.
Raw Material Preparation: The raw materials are crushed and blended to achieve the desired chemical composition.
Clinker Production: The blended raw materials are heated in a rotary kiln at high temperatures to form clinker.
Cement Grinding: The clinker is cooled and ground with gypsum to produce the final product, Portland cement.
Análisis De Reacciones Químicas
Types of Reactions
Portland cement undergoes several types of chemical reactions, including:
Hydration: When mixed with water, Portland cement undergoes hydration reactions, forming calcium silicate hydrate and calcium hydroxide.
Oxidation and Reduction: During the production process, various oxidation and reduction reactions occur, particularly involving iron oxide.
Substitution: Substitution reactions can occur when different ions replace calcium ions in the cement structure.
Common Reagents and Conditions
Water: Essential for the hydration process.
Gypsum: Added during the grinding process to control the setting time of the cement.
High Temperatures: Required for the formation of clinker in the rotary kiln.
Major Products Formed
Calcium Silicate Hydrate: The primary product of the hydration reaction, responsible for the strength of the cement.
Calcium Hydroxide: A byproduct of the hydration reaction.
Aplicaciones Científicas De Investigación
Portland cement has a wide range of scientific research applications, including:
Construction Materials: Used extensively in the construction industry for making concrete and mortar.
Geotechnical Engineering: Used in soil stabilization and ground improvement techniques.
Environmental Engineering: Used in the immobilization of hazardous wastes and the stabilization of contaminated soils.
Biomedical Applications: Investigated for use in bone repair and dental applications due to its biocompatibility and mechanical properties.
Mecanismo De Acción
The primary mechanism by which Portland cement exerts its effects is through the hydration reaction. When mixed with water, the calcium silicates in the cement react to form calcium silicate hydrate and calcium hydroxide. The calcium silicate hydrate forms a gel-like structure that binds the aggregate particles together, providing strength and durability to the concrete. The calcium hydroxide helps to maintain a high pH, which protects the reinforcing steel from corrosion .
Comparación Con Compuestos Similares
Portland cement can be compared with other similar compounds such as:
Calcium Aluminate Cement: Known for its rapid setting and high early strength, but less durable in the long term compared to Portland cement.
Calcium Sulfoaluminate Cement: Offers rapid setting and high early strength, with lower carbon emissions during production.
Magnesium Phosphate Cement: Known for its fast setting and high early strength, often used in repair applications.
Portland cement is unique due to its widespread availability, cost-effectiveness, and well-established performance in a variety of construction applications.
Propiedades
Número CAS |
66545-42-4 |
|---|---|
Fórmula molecular |
C20H20N6O2 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-[[4-[butyl(2-cyanoethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C20H20N6O2/c1-2-3-12-25(13-4-11-21)18-7-5-17(6-8-18)23-24-20-10-9-19(26(27)28)14-16(20)15-22/h5-10,14H,2-4,12-13H2,1H3 |
Clave InChI |
OWNXXHQPYXAOHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















